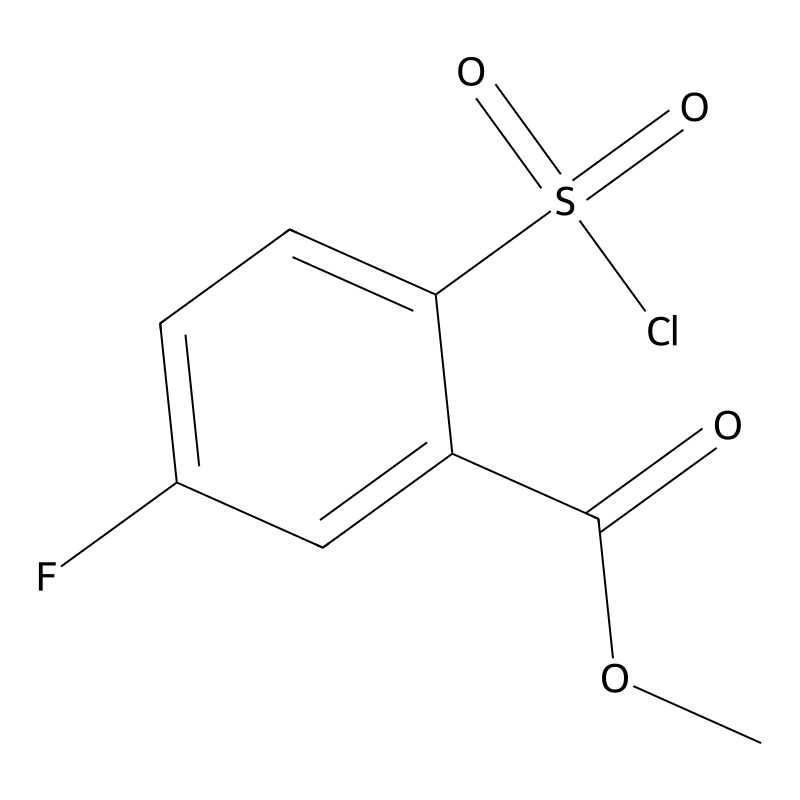Methyl 2-(chlorosulfonyl)-5-fluorobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Methyl 2-(chlorosulfonyl)-5-fluorobenzoate is an organic compound characterized by its molecular formula . It is a derivative of benzoic acid, incorporating a chlorosulfonyl group and a fluorine atom attached to the benzene ring. This compound is notable for its high reactivity due to the presence of the chlorosulfonyl group, which enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses and applications.
- Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate esters, or sulfonothioates.
- Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
The electrophilic nature of the chlorosulfonyl group facilitates these reactions, allowing for the formation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals.
The synthesis of methyl 2-(chlorosulfonyl)-5-fluorobenzoate typically involves two main steps:
- Chlorosulfonation: Starting with 2-fluorobenzoic acid, this compound is treated with chlorosulfonic acid under controlled conditions. This step introduces the chlorosulfonyl group at the desired position on the benzene ring.
- Esterification: The resulting 5-(chlorosulfonyl)-2-fluorobenzoic acid is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to yield methyl 2-(chlorosulfonyl)-5-fluorobenzoate.
These methods can be optimized for industrial production by adjusting reaction conditions such as temperature and pressure to maximize yield and minimize by-products.
Methyl 2-(chlorosulfonyl)-5-fluorobenzoate has several applications due to its reactivity:
- Intermediate in Organic Synthesis: It serves as a key intermediate in synthesizing various pharmaceuticals and agrochemicals.
- Building Block for Functionalized Compounds: Its ability to undergo nucleophilic substitution makes it useful for creating more complex molecules with desired biological activities.
- Potential Use in Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.
Interaction studies involving methyl 2-(chlorosulfonyl)-5-fluorobenzoate often focus on its reactivity with biological targets or other organic molecules. For example, studies may explore how this compound interacts with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of biological functions. Such interactions highlight its potential as a lead compound for drug development.
Several compounds exhibit structural similarities to methyl 2-(chlorosulfonyl)-5-fluorobenzoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-(chlorosulfonyl)-2-chlorobenzoate | Contains a chlorosulfonyl group | Chlorine atom instead of fluorine |
| Methyl 5-(chlorosulfonyl)-2-methylbenzoate | Contains a methyl group | Lacks the fluorine atom |
| Methyl 5-(chlorosulfonyl)-2-nitrobenzoate | Contains a nitro group | Different electronic properties due to the nitro substituent |
| Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate | Contains bromine and fluorine | Multiple reactive groups provide distinct reactivity patterns |
Uniqueness
Methyl 2-(chlorosulfonyl)-5-fluorobenzoate is unique due to its specific combination of a fluorine atom and a chlorosulfonyl group. This combination imparts distinct electronic properties that influence its reactivity and stability compared to similar compounds. The presence of fluorine enhances its chemical behavior, making it particularly valuable in synthetic applications where electronic properties play a crucial role.







